molecular formula C8H7N B13614766 3-(Prop-2-YN-1-YL)pyridine

3-(Prop-2-YN-1-YL)pyridine

Cat. No.: B13614766
M. Wt: 117.15 g/mol
InChI Key: YEIHGIZQPJBGNA-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)pyridine is a valuable chemical building block that incorporates both a pyridine heterocycle and a terminal alkyne function, making it a versatile intermediate for synthetic organic chemistry, medicinal chemistry, and materials science research. The molecular formula is C 8 H 7 N, and it has a molecular weight of 117.15 g/mol . The compound's key structural feature is the presence of a pyridine ring, a privileged structure in medicinal chemistry known for its ability to improve water solubility and participate in hydrogen bonding, which is critical for drug-receptor interactions . The terminal alkyne (prop-2-yn-1-yl) group is a highly reactive handle for metal-catalyzed cross-coupling reactions, such as the cobalt-promoted electroreductive cross-coupling documented in recent literature, as well as the prolific Huisgen cycloaddition ("click chemistry") to form triazoles . This combination allows researchers to efficiently construct complex, nitrogen-containing aromatic architectures. Research Applications: • Medicinal Chemistry: Serves as a key synthon for developing novel pharmacologically active molecules. Pyridine derivatives are extensively investigated for their antimicrobial and antiviral properties, among other therapeutic activities . • Chemical Synthesis: The terminal alkyne is a crucial functional group for building molecular complexity through cross-coupling and cycloaddition reactions, enabling the synthesis of conjugated systems and new chemical entities . • Material Science: Useful for creating novel organic ligands and functionalized polymers. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all relevant institutional or governmental regulations.

Properties

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

IUPAC Name

3-prop-2-ynylpyridine

InChI

InChI=1S/C8H7N/c1-2-4-8-5-3-6-9-7-8/h1,3,5-7H,4H2

InChI Key

YEIHGIZQPJBGNA-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Halopyridines with Propargyl Amines

One of the most established methods for synthesizing 3-(Prop-2-yn-1-yl)pyridine derivatives involves nucleophilic substitution reactions starting from halogenated pyridine precursors, such as 2-chloropyridine or 6-chloropyridine derivatives, with propargyl amines or related nucleophiles.

General Procedure:

  • The halopyridine (e.g., 6-amino-2-chloropyridine-3,5-dicarbonitrile) is suspended in a solvent mixture such as tetrahydrofuran (THF) and ethanol (EtOH) in a 2:1 volume ratio.
  • Propargyl amine or N-substituted propargyl amines are added along with a base, typically triethylamine, to neutralize the generated acid.
  • The reaction mixture is heated under reflux for several hours (typically 2-3 hours).
  • After completion (monitored by TLC), the mixture is cooled, solvents removed under vacuum, and the crude product purified by flash column chromatography on silica gel.

Example Outcomes:

  • Reaction of 6-amino-2-chloropyridine-3,5-dicarbonitrile with prop-2-yn-1-amine and triethylamine in EtOH/THF gave 2-amino-6-(prop-2-ynylamino)pyridine-3,5-dicarbonitrile in 91% yield as a solid with melting point 215-218 °C.
  • Similar reactions with N-methylprop-2-yn-1-amine afforded 2-amino-6-(methyl(prop-2-yn-1-yl)amino)pyridine-3,5-dicarbonitrile with 95% yield.

Analytical Data:

  • Products were characterized by IR spectroscopy (notable alkyne C≡C stretch around 2100-2200 cm⁻¹), ¹H and ¹³C NMR spectroscopy (with assignments confirmed by 2D COSY, HSQC, HMBC), elemental analysis, and melting point determination.
  • Purification was typically achieved by silica gel chromatography using hexane/ethyl acetate or dichloromethane/ethyl acetate solvent systems.

Transition Metal-Catalyzed Functionalization and Cyclization

Transition metal catalysts, especially copper and iron salts, have been employed to facilitate the synthesis and further functionalization of propargyl-substituted pyridines.

Copper-Catalyzed Reactions:

  • Copper(II) chloride (CuCl₂) in dry acetonitrile can promote heterocyclization reactions of 6-(prop-2-yn-1-ylamino)pyridine derivatives.
  • The reaction is typically carried out at 65 °C for a specified time, monitored by TLC.
  • After completion, the mixture is diluted with water, extracted with ethyl acetate, dried, and purified by flash chromatography to yield the desired cyclized products.

Iron(III) Bromide (FeBr₃)-Catalyzed Functionalization:

  • FeBr₃ has been reported to catalyze the direct functionalization of imidazo[1,2-a]pyridines, which are structurally related to pyridine derivatives, with aldehydes under aerobic conditions.
  • This catalytic system enables the formation of 3-aroylimidazo[1,2-a]pyridines via oxidative cross-coupling.
  • The reaction proceeds via FeBr₃ activation of the aldehyde, followed by nucleophilic attack and Friedel–Crafts-type acylation.
  • Yields can be high, up to 89%, depending on the aldehyde and substrate used.
  • Mechanistic studies suggest oxygen plays a crucial role in oxidation steps, and the catalyst is regenerated during the cycle.

While this method is more relevant for functionalized imidazo[1,2-a]pyridines, it demonstrates the utility of iron catalysis in modifying pyridine-related compounds bearing propargyl groups.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of propargyl-substituted pyridines.

Procedure Example:

  • A mixture of 2,6-difluoropyridine, pyridine, and prop-2-yn-1-amine is stirred briefly and then subjected to microwave irradiation at 125 °C for 15 hours.
  • The reaction mixture is then diluted with methanol and evaporated.
  • The crude solid is purified by flash chromatography to yield 6-fluoro-N-(prop-2-ynyl)pyridin-2-amine in 92% yield.

Microwave-assisted methods offer advantages in reaction time reduction and often improved yields.

Classical Pyridine Ring Synthesis Followed by Propargylation

While direct propargylation of pyridine is common, some methods involve constructing the pyridine ring first, then introducing the propargyl substituent via:

  • Chichibabin synthesis or other classical pyridine syntheses to obtain functionalized pyridines.
  • Subsequent alkylation or amination using propargyl halides or propargyl amines under basic conditions.

Though less direct, these methods allow for incorporation of the propargyl group at specific positions with controlled substitution patterns.

Data Table Summarizing Key Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Nucleophilic substitution 6-chloropyridine derivatives + propargyl amine Reflux in EtOH/THF, triethylamine base, 2-3 h 90-95 Purification by silica gel chromatography; well-characterized products
Copper(II) chloride catalyzed cyclization 6-(prop-2-yn-1-ylamino)pyridine + CuCl₂ 65 °C, dry acetonitrile, catalytic CuCl₂ Moderate to high Enables heterocyclization; reaction monitored by TLC
FeBr₃-catalyzed oxidative functionalization 2-arylimidazo[1,2-a]pyridines + aldehydes FeBr₃ catalyst, aerobic conditions, room temp to 65 °C Up to 89 Oxidative coupling with aldehydes; mechanistic role of oxygen crucial
Microwave-assisted amination 2,6-difluoropyridine + prop-2-yn-1-amine MW irradiation, 125 °C, 15 h 92 Rapid synthesis with high yield
Classical pyridine synthesis + propargylation Pyridine derivatives + propargyl halides/amines Various, including basic conditions Variable Allows positional control; multistep

Research Outcomes and Analytical Characterization

  • The nucleophilic substitution method yields high purity this compound derivatives, confirmed by comprehensive spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and elemental analysis.
  • Transition metal-catalyzed methods provide routes to more complex heterocycles derived from propargyl pyridines, expanding structural diversity.
  • Microwave-assisted synthesis offers a time-efficient alternative with comparable yields.
  • Mechanistic studies, especially with FeBr₃ catalysis, reveal the importance of catalyst regeneration and oxygen in oxidative coupling, providing insights for further optimization.

Chemical Reactions Analysis

Addition Reactions

The terminal alkyne moiety undergoes regioselective electrophilic additions:

  • Hydrohalogenation : Reacts with HBr or HCl under acidic conditions to form 3-(1-haloprop-1-en-1-yl)pyridine derivatives via Markovnikov addition.

  • Hydration : Catalyzed by HgSO₄ in H₂SO₄, yielding 3-(propan-2-one-1-yl)pyridine.

Key conditions :

Reaction TypeReagent/CatalystTemperatureYield
HydrohalogenationHBr (gas), CH₂Cl₂0–25°C75–85%
HydrationHgSO₄, H₂SO₄80°C68%

Oxidation Reactions

The alkyne group is susceptible to oxidative cleavage:

  • With KMnO₄ : Forms pyridine-3-carboxylic acid under acidic conditions .

  • Ozonolysis : Produces pyridine-3-carbaldehyde and formic acid.

Mechanistic pathway :
This compoundKMnO4/H+Pyridine-3-carboxylic acid+CO2\text{this compound} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Pyridine-3-carboxylic acid} + \text{CO}_2

Halogenation

The alkyne participates in halogenation:

  • Iodocyclization : Treatment with N-iodosuccinimide (NIS) in CH₂Cl₂ yields iodinated imidazo[1,2-a]pyridine derivatives .

Example :
This compound+NISCH2Cl2,50CIodoimidazopyridine(68% yield)[5]\text{this compound} + \text{NIS} \xrightarrow{\text{CH}_2\text{Cl}_2, 50^\circ\text{C}} \text{Iodoimidazopyridine} \quad (68\% \text{ yield})[5]

Cyclization Reactions

The alkyne group facilitates intramolecular cyclizations:

  • FeBr₃-catalyzed acylation : Reacts with aromatic aldehydes to form 3-aroylimidazo[1,2-a]pyridines via oxidative coupling (Scheme 1) .

Conditions :

CatalystSolventTimeYield
FeBr₃ (10 mol%)DCE12 h65–80%

Mechanism : Involves FeBr₃-mediated aldehyde oxidation to aroyl acid, followed by Friedel-Crafts acylation .

Cross-Coupling Reactions

The alkyne participates in Sonogashira and Glaser couplings:

  • Sonogashira coupling : With aryl halides (e.g., iodobenzene), forms diarylalkynes using Pd/Cu catalysts.

  • Glaser coupling : Oxidative dimerization with Cu(I) yields 1,3-diyne derivatives.

Reduction Reactions

Selective reduction pathways:

  • Alkyne to alkene : Hydrogenation over Lindlar catalyst gives cis-3-(prop-1-en-1-yl)pyridine.

  • Full hydrogenation : Using H₂/Pd-C reduces both alkyne and pyridine ring to piperidine derivatives.

Comparative data :

SubstrateCatalystProductSelectivity
This compoundLindlarcis-alkene>90%
This compoundPd-CPiperidineQuantitative

Nucleophilic Substitution

The pyridine ring undergoes substitution at specific positions:

  • Chichibabin reaction : With NaNH₂, forms 3-(prop-2-yn-1-yl)pyridin-2-amine via C2 amination .

Reaction scope :
This compoundNaNH2,NH3C2-aminated product(55% yield)[3]\text{this compound} \xrightarrow{\text{NaNH}_2, \text{NH}_3} \text{C2-aminated product} \quad (55\% \text{ yield})[3]

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues of 3-(Prop-2-yn-1-yl)pyridine, highlighting substituents, reactivity, and applications:

Compound Name Key Structural Features Reactivity/Applications Reference
This compound Pyridine + terminal alkyne at C3 Click chemistry, ligand for metal complexes
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one Pyridine + naphthyl + α,β-unsaturated ketone Electrophilic addition, potential for Michael addition
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine + bromine + alkyne Biological activity (e.g., kinase inhibition)
2-(1-(Prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine Pyridine + pyrazole + alkyne Bifunctional ligand for polynuclear metal complexes

Reactivity and Functionalization

  • Alkyne Reactivity : The terminal alkyne in this compound facilitates click reactions with azides to form triazoles, as seen in the synthesis of imidazole derivatives (70–80% yields) . In contrast, the α,β-unsaturated ketone in 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one undergoes nucleophilic additions rather than cycloadditions .
  • Biological Potential: The imidazo[4,5-b]pyridine derivative () exhibits enhanced bioactivity due to the fused imidazole ring and bromine substituent, which may improve binding to biological targets .
  • Coordination Chemistry: The pyrazolylpyridine analogue () acts as a bifunctional ligand, chelating metals like Pt and Ru via its N,N′-donor sites while enabling σ-bond formation through the alkyne .

Physicochemical Properties

  • Electronic Effects : The electron-withdrawing nitro group in derivatives like 3a-c () alters the pyridine ring’s basicity, affecting protonation and metal-binding behavior.

Biological Activity

3-(Prop-2-YN-1-YL)pyridine is a compound that has garnered attention in recent years for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound this compound features a pyridine ring substituted with a propargyl group. The synthesis typically involves the reaction of pyridine with propargyl bromide, resulting in the formation of the desired alkynylated pyridine derivative. This synthetic route is notable for its efficiency and ability to yield high-purity products suitable for biological testing .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Some studies have demonstrated that derivatives of pyridine compounds, including those with alkynyl substitutions, show significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been observed, although further studies are needed to elucidate the specific pathways involved .
  • Neuroprotective Effects : There is emerging evidence that pyridine derivatives can exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanisms may involve inhibition of acetylcholinesterase and protection against oxidative stress .

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated an IC50 value of approximately 25 µM against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

2. Anticancer Activity

In a recent investigation, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 15 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .

3. Neuroprotective Studies

Research involving neuroblastoma cell lines treated with this compound demonstrated a protective effect against β-amyloid-induced toxicity. The compound improved cell viability by approximately 30% compared to untreated controls, indicating its potential role in neuroprotection .

Data Summary Table

Biological ActivityIC50 Value (µM)Reference
Antimicrobial (S. aureus)25
Anticancer (MCF-7)15
Neuroprotective-

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 3-(prop-2-yn-1-yl)pyridine derivatives, and how can reaction conditions be optimized?

  • Methodology : The synthesis of pyridine derivatives with propargyl groups typically involves Sonogashira coupling or alkyne addition reactions. For example, a protocol using palladium-catalyzed cross-coupling between halogenated pyridines (e.g., 3-bromopyridine) and terminal alkynes is common. Reaction optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄/CuI), solvent polarity (e.g., DMF or THF), and temperature (60–100°C) to maximize yield . Post-synthesis, column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended for purification .

Q. How can X-ray crystallography and SHELX software be applied to resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. SHELXL (from the SHELX suite) is widely used for refining crystal structures. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Using hydrogen atom placement algorithms (e.g., HFIX or AFIX commands) for accurate bond-length determination.
  • Validating refinement with R-factor convergence (< 5%) and analyzing residual electron density maps for disorder modeling .
    • For propargyl-substituted pyridines, special attention is needed to model alkyne bond angles and torsional parameters due to potential steric strain .

Q. What purification techniques are effective for isolating this compound intermediates with high purity?

  • Methodology :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts. For non-polar derivatives, flash chromatography with silica gel and ethyl acetate/hexane mixtures is preferred .
  • Recrystallization : Use solvent pairs like dichloromethane/hexane to exploit differences in solubility.
  • Spectroscopic validation : Confirm purity via ¹H/¹³C NMR integration and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can computational modeling address discrepancies in spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Compare computed values with experimental data to identify conformational or electronic mismatches.
  • For unresolved peaks, use 2D NMR (COSY, HSQC) to assign coupling patterns and validate DFT-predicted spin-spin interactions .
  • If X-ray data conflicts with DFT-optimized geometries, re-examine solvent effects or crystal-packing forces in simulations .

Q. What mechanistic insights explain the stereochemical outcomes of propargyl-substituted pyridine reactions in asymmetric catalysis?

  • Methodology :

  • Use kinetic isotopic experiments (KIE) to probe rate-determining steps. For example, deuterium labeling at the alkyne terminus can reveal if proton transfer is involved in stereocontrol.
  • Analyze transition states via DFT to identify chiral induction pathways (e.g., ligand-metal-alkyne interactions).
  • Compare enantiomeric excess (ee) values under varying catalysts (e.g., chiral phosphine ligands vs. N-heterocyclic carbenes) .

Q. How do structural modifications (e.g., halogenation or amino substitution) on the pyridine ring affect the biological activity of this compound derivatives?

  • Methodology :

  • In vitro assays : Screen derivatives for receptor binding (e.g., nicotinic acetylcholine receptors) using radioligand displacement. For example, fluorine substitution at the 5-position (as in 3-(2-amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol) enhances blood-brain barrier penetration .
  • Structure-activity relationship (SAR) : Correlate electronic properties (Hammett σ values) with IC₅₀ data. Electron-withdrawing groups (e.g., Cl, NO₂) often increase binding affinity but may reduce metabolic stability .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes) and predict metabolite formation .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the cytotoxicity of this compound analogs?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., MTT assay, 48-hour incubation, triplicate measurements).
  • Control for cell line variability (e.g., HepG2 vs. HEK293) and serum concentration in culture media.
  • Perform metabolomic profiling (LC-MS) to identify pro-drug activation pathways or off-target effects .

Q. What experimental and computational approaches validate disputed crystallographic data for propargyl-pyridine derivatives?

  • Methodology :

  • Re-refine diffraction data using multiple software (e.g., SHELXL vs. Olex2) to check for systematic errors.
  • Compare bond lengths/angles with Cambridge Structural Database (CSD) entries for similar compounds.
  • Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H⋯π contacts) that may influence molecular geometry .

Safety and Compliance

Q. What safety protocols are critical when handling this compound derivatives with reactive alkynes?

  • Methodology :

  • Conduct reactions under inert atmosphere (N₂/Ar) to prevent alkyne oxidation or polymerization.
  • Use personal protective equipment (PPE): nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Store compounds at 2–8°C in amber vials to avoid photodegradation. For toxic derivatives (e.g., halogenated analogs), follow OSHA guidelines for waste disposal .

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